molecular formula C14H16N4S B11849570 N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11849570
M. Wt: 272.37 g/mol
InChI Key: LENVRRNFONGUIE-YBEGLDIGSA-N
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Description

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides It features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of quinoline-2-carbaldehyde with N,N-dimethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific combination of a quinoline moiety with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1,1-dimethyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10-

InChI Key

LENVRRNFONGUIE-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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